4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione
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Overview
Description
4’-methoxy-7’-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6’-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methoxy-7’-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6’-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione typically involves multi-step organic reactionsCommon reagents used include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4’-methoxy-7’-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6’-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield simpler structures with fewer oxygen atoms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce simpler alcohols or hydrocarbons .
Scientific Research Applications
4’-methoxy-7’-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6’-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets by binding to their active sites, thereby modulating biochemical pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole core but lacks the diazinane and trioxo groups.
4-methoxy-6-(2-propenyl)-1,3-benzodioxole: Similar methoxy and benzodioxole structure but different side chains.
Uniqueness
4’-methoxy-7’-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6’-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione is unique due to its spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H16N4O9 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione |
InChI |
InChI=1S/C19H16N4O9/c1-30-11-7-4-19(15(26)22-18(29)23-16(19)27)8(10-13(24)20-17(28)21-14(10)25)2-6(7)3-9-12(11)32-5-31-9/h3,8,10H,2,4-5H2,1H3,(H2,20,21,24,25,28)(H2,22,23,26,27,29) |
InChI Key |
VFFBDMYDAPOTDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CC3(C(CC2=CC4=C1OCO4)C5C(=O)NC(=O)NC5=O)C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
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